4-acetyl-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
Description
4-acetyl-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with an acetyl group at the para position and a pyrazole-containing ethyl moiety. The pyrazole ring is further substituted with 3,5-dimethyl and 4-phenyl groups, enhancing its steric and electronic complexity. This compound belongs to a class of sulfonamide chalcones synthesized for evaluating anticancer and radiosensitizing properties . Its synthesis typically involves condensation reactions starting from precursors like 4-acetyl-N-(p-tolyl)benzenesulfonamide, followed by functionalization with pyrazole derivatives to introduce bioactive moieties .
Properties
IUPAC Name |
4-acetyl-N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-15-21(19-7-5-4-6-8-19)16(2)24(23-15)14-13-22-28(26,27)20-11-9-18(10-12-20)17(3)25/h4-12,22H,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZSDNXXIHBUDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNS(=O)(=O)C2=CC=C(C=C2)C(=O)C)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the reaction of acetyl chloride with 4-((4-substitutedphenyl)-diazenyl)-3,5-dimethyl-1H-pyrazole, followed by subsequent reactions to introduce the benzenesulfonamide group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of appropriate catalysts and reaction conditions to achieve high yields and purity. The process would involve careful control of temperature, pressure, and reaction time to optimize the production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Research indicates that compounds similar to 4-acetyl-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide can modulate inflammatory pathways. The compound is particularly noted for:
- Inhibition of Cyclooxygenase Enzymes : This action reduces inflammation and pain, making it a candidate for treating conditions like arthritis.
- Analgesic Properties : The pyrazole component is linked to pain relief mechanisms.
Synthesis and Derivatives
The synthesis of this compound typically involves several steps, including reactions between hydrazides and diketones. For example:
- Refluxing Hydrazide Derivatives : Conducted in acidic conditions to yield sulfonamide derivatives with enhanced biological activities.
- Modification of the Pyrazole Ring : Structural modifications can significantly alter binding affinities and biological outcomes.
Potential Applications
The potential applications of this compound include:
| Application Area | Description |
|---|---|
| Anti-inflammatory Agents | Targeting cyclooxygenase enzymes to reduce inflammation in conditions like arthritis. |
| Analgesics | Providing pain relief through modulation of pain pathways. |
| Pharmacological Research | Studying interactions with biological targets using molecular docking techniques. |
Mechanism of Action
When compared to other similar compounds, 4-acetyl-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide stands out due to its unique structure and potential applications. Similar compounds include other sulfonamides and pyrazole derivatives, which also exhibit antimicrobial and anticancer properties. the specific arrangement of functional groups in this compound may offer distinct advantages in terms of efficacy and selectivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s structural and functional distinctions from analogous sulfonamide derivatives are summarized below:
Key Observations:
Structural Variations :
- The target compound features a pyrazole-ethyl bridge and acetyl group , optimizing it for hydrophobic interactions in anticancer targeting.
- Compound 11 () lacks a heterocyclic moiety but includes a flexible ethoxyethoxy chain , which may enhance solubility but reduce target specificity .
- derivatives replace the acetyl group with an imine-linked pyrazole , altering electronic properties and enabling diuretic activity via hydrogen-bonding interactions .
Synthesis Routes :
- The target compound’s chalcone synthesis () emphasizes modularity for introducing anticancer motifs.
- Compound 11 employs a bis-sulfonamide strategy, favoring high yields but limiting structural diversity .
- derivatives use straightforward condensation, prioritizing synthetic accessibility over functional complexity .
Biological Activity :
- The acetyl-pyrazole combination in the target compound correlates with anticancer activity , likely via enzyme inhibition or microtubule disruption .
- Compound 11 ’s bis-sulfonamide structure may suit carrier-mediated drug delivery due to its polar chain, though its bioactivity remains unexplored .
- compounds demonstrate how imine-pyrazole hybrids shift activity toward diuretic effects, underscoring substituent-driven therapeutic divergence .
Pharmacokinetic Implications:
- The acetyl group in the target compound may improve membrane permeability compared to Compound 11 ’s polar chain.
- derivatives ’ imine linkage could reduce metabolic stability relative to the target’s acetyl group, affecting bioavailability .
Biological Activity
4-acetyl-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure incorporates a benzenesulfonamide core, an acetyl group, and a pyrazole moiety, which collectively contribute to its pharmacological profile. This article reviews the biological activity of this compound, focusing on its anti-inflammatory and anticancer properties, along with relevant synthetic methods and research findings.
Structural Overview
The molecular formula of this compound is C21H23N3O3S, with a molecular weight of 397.49 g/mol. The compound's structure includes:
- Benzenesulfonamide core : Known for its ability to inhibit cyclooxygenase (COX) enzymes.
- Acetyl group : Enhances lipophilicity and biological activity.
- Pyrazole moiety : Associated with various pharmacological effects including anti-inflammatory and analgesic properties.
Anti-inflammatory Properties
This compound exhibits significant anti-inflammatory activity. Compounds within the benzenesulfonamide class are known to inhibit COX enzymes, which play a critical role in the inflammatory process by converting arachidonic acid into prostaglandins. Research indicates that similar compounds can effectively reduce inflammation and pain associated with conditions such as arthritis .
Table 1: Comparison of Anti-inflammatory Activities of Related Compounds
| Compound Name | COX Inhibition Activity | Reference |
|---|---|---|
| This compound | Significant | |
| Celecoxib | High (selective COX-2 inhibitor) | |
| Aspirin | Moderate (non-selective) |
Anticancer Potential
Recent studies have highlighted the anticancer potential of pyrazole derivatives. Compounds containing the 1H-pyrazole structure have shown efficacy against various cancer cell lines, including lung, breast, and colorectal cancers. The specific mechanism often involves induction of apoptosis and inhibition of cell proliferation .
Table 2: Anticancer Activity of Pyrazole Derivatives
| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | TBD | TBD | |
| Compound A | MDA-MB-231 (breast cancer) | 3.79 | |
| Compound B | A549 (lung cancer) | 26.00 |
The synthesis of this compound typically involves several steps:
- Formation of the pyrazole ring through cyclocondensation reactions.
- Introduction of the ethyl group via alkylation processes.
- Coupling reactions to attach the benzenesulfonamide moiety.
The compound's mechanism of action likely involves binding to specific targets such as COX enzymes or other molecular pathways involved in inflammation and cancer progression .
Case Studies
A recent study investigated the biological activity of various pyrazole derivatives against multiple cancer cell lines. The findings indicated that modifications on the pyrazole ring significantly affected binding affinities and biological outcomes. Although specific data on this compound is limited, its structural similarities suggest promising activity .
Q & A
Q. How can researchers resolve discrepancies between computational predictions and experimental bioactivity results?
- Root cause : Poor force field parameterization or solvent effects in docking simulations.
- Solution : Re-optimize docking protocols with explicit solvent models (e.g., MD simulations) and validate with isothermal titration calorimetry (ITC) for binding thermodynamics .
Q. What experimental designs are optimal for studying the compound’s stability under physiological conditions?
- Protocol : Incubate the compound in PBS (pH 7.4) at 37°C and monitor degradation via HPLC at timed intervals. Kinetic modeling (e.g., first-order decay) quantifies half-life .
Q. How can researchers leverage X-ray crystallography to study ligand-target interactions?
- Workflow : Co-crystallize the compound with target proteins (e.g., carbonic anhydrase). Refine structures using PHENIX or Coot to identify key hydrogen bonds or hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
